

The Endogenous Presence of N-Stearoylglycine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-Stearoylglycine**

Cat. No.: **B127689**

[Get Quote](#)

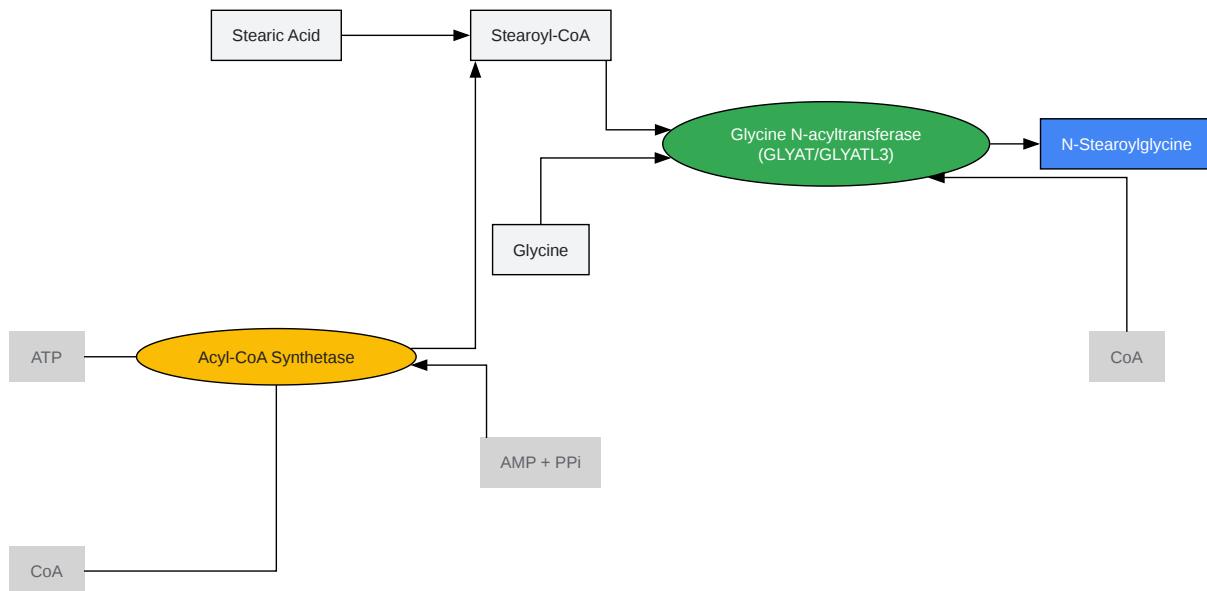
Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Stearoylglycine is an endogenous N-acyl amino acid, a class of lipid signaling molecules gaining increasing attention for their diverse biological activities. Formed from the conjugation of stearic acid, a saturated fatty acid, and the amino acid glycine, **N-Stearoylglycine** is part of a larger family of N-acyl amides that includes the well-known endocannabinoid, anandamide. While research into the specific roles of **N-Stearoylglycine** is ongoing, the broader family of N-acyl glycines has been implicated in a range of physiological processes, including pain, inflammation, and cellular migration. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence of **N-Stearoylglycine** in tissues, its biosynthesis, and potential signaling pathways, along with detailed experimental protocols for its quantification.

Endogenous Presence and Quantitative Levels

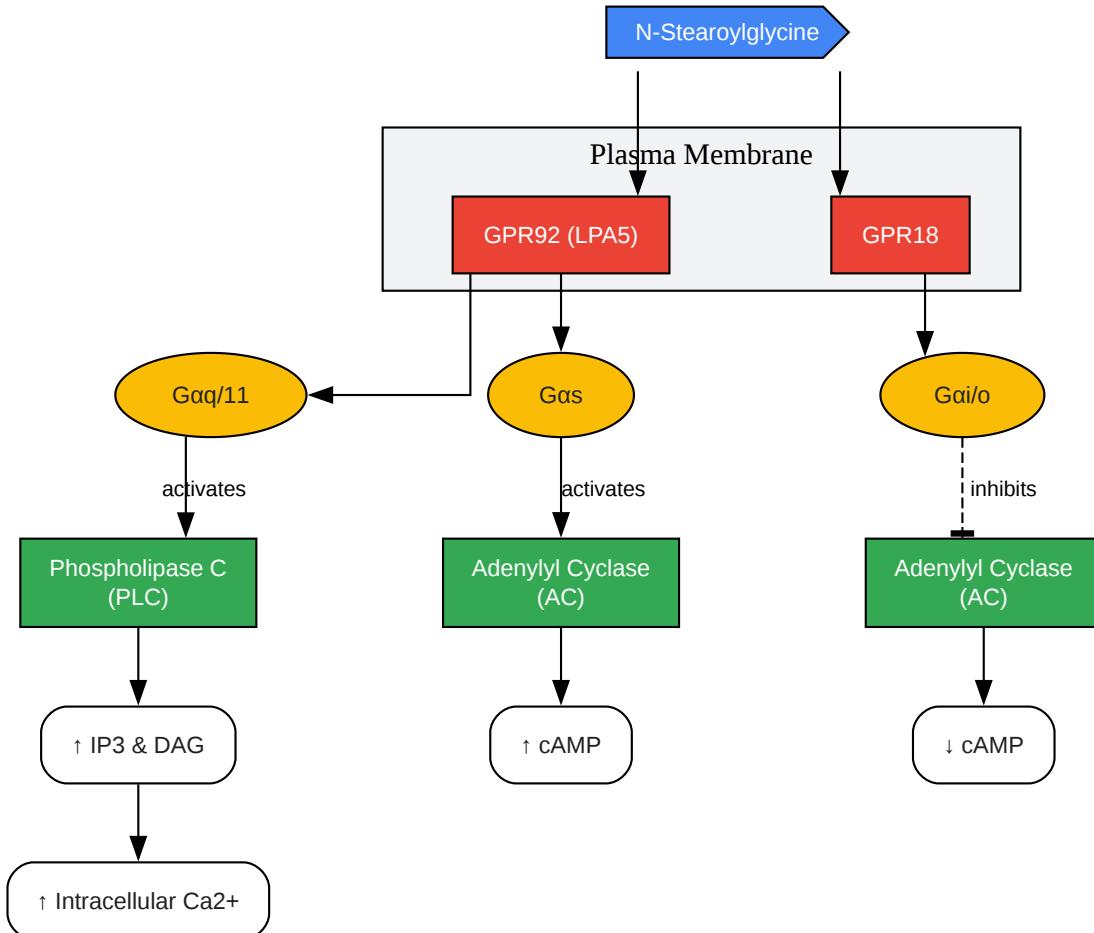
N-Stearoylglycine has been identified as a naturally occurring metabolite in mammalian tissues.^[1] While a comprehensive quantitative profile of **N-Stearoylglycine** across all tissue types is not yet fully established, its presence is widespread, with varying concentrations suggesting tissue-specific functions. The quantification of related long-chain N-acyl glycines provides an insight into the expected physiological concentrations. For instance, N-arachidonoyl glycine, another prominent member of this family, is found in the spinal cord and small intestine at levels of approximately 140 pmol/g (dry tissue weight), with lower levels in the

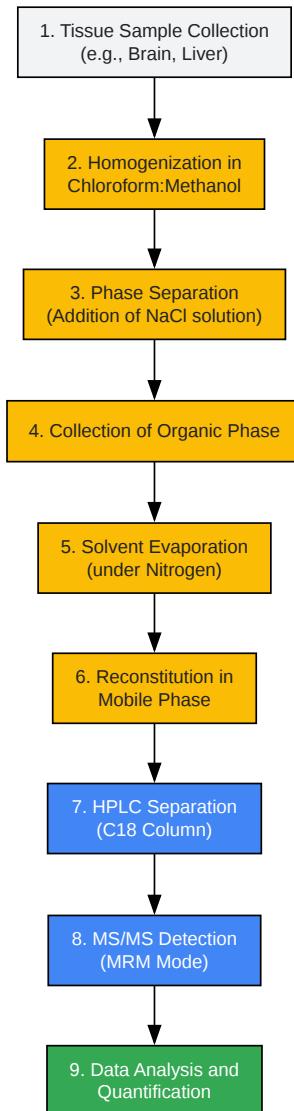

brain, kidney, and skin (around 80-100 pmol/g).[2] The concentration of these molecules can range from the high nanomolar to low micromolar values in various tissues.[3]

N-Acyl Glycine	Tissue	Species	Concentration (pmol/g dry weight)	Reference
N-Arachidonoyl glycine	Spinal Cord	Rat	~140	[2]
N-Arachidonoyl glycine	Small Intestine	Rat	~140	[2]
N-Arachidonoyl glycine	Brain	Rat	~80-100	[2]
N-Arachidonoyl glycine	Kidney	Rat	~80-100	[2]
N-Arachidonoyl glycine	Skin	Rat	~80-100	[2]
N-Arachidonoyl glycine	Heart	Rat	<5	[2]

This table presents data for the related compound N-Arachidonoyl glycine to provide context for the expected quantitative range of **N-Stearoylglycine**.

Biosynthesis of N-Stearoylglycine


The primary route for the biosynthesis of **N-Stearoylglycine** is the enzymatic conjugation of stearoyl-CoA and glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT) or a long-chain specific variant, such as glycine N-acyltransferase-like 3 (GLYATL3). The biosynthesis pathway begins with the activation of stearic acid to its coenzyme A thioester, stearoyl-CoA, a reaction that is dependent on acyl-CoA synthetases.


[Click to download full resolution via product page](#)

Caption: Biosynthesis pathway of **N-Stearoylglycine**.

Potential Signaling Pathways

While a definitive signaling pathway for **N-Stearoylglycine** is still under investigation, evidence from structurally similar N-acyl glycines, such as N-arachidonoyl glycine, points towards the involvement of G protein-coupled receptors (GPCRs). Two such receptors are GPR92 (also known as LPA5) and GPR18. N-arachidonoyl glycine has been shown to activate GPR92, which can couple to both Gq/11 and Gs signaling pathways, and GPR18, which signals through the Gi/o pathway.^[4] Activation of these pathways can lead to downstream effects such as modulation of intracellular calcium levels and adenylyl cyclase activity.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Novel endogenous N-acyl glycines identification and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acyl amino acids and N-acyl neurotransmitter conjugates: neuromodulators and probes for new drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Identification of farnesyl pyrophosphate and N-arachidonylglycine as endogenous ligands for GPR92 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Endogenous Presence of N-Stearoylglycine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b127689#endogenous-presence-of-n-stearoylglycine-in-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com